N(2)-succinyl-L-glutamic acid is a derivative of glutamic acid, characterized by the addition of a succinyl group at the nitrogen atom in the amino acid structure. Its chemical formula is , and it belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids. This compound plays a significant role in various metabolic pathways and is particularly noted for its involvement in amino acid metabolism and neurotransmitter synthesis.
N(2)-succinyl-L-glutamic acid exhibits significant biological activity, particularly in the context of metabolic pathways involving amino acids. It serves as a substrate for enzymes involved in both catabolic and anabolic processes. Its derivatives are implicated in neurotransmitter synthesis, specifically influencing pathways related to gamma-aminobutyric acid (GABA) metabolism, which is vital for neurotransmission and neuronal function.
The synthesis of N(2)-succinyl-L-glutamic acid can be achieved through various methods:
N(2)-succinyl-L-glutamic acid has several applications:
Research on N(2)-succinyl-L-glutamic acid interactions focuses on its role as a substrate for various enzymes and its effects on metabolic pathways. Studies have shown that it interacts with mitochondrial enzymes such as succinate semialdehyde dehydrogenase and ornithine aminotransferase, highlighting its importance in cellular metabolism . Additionally, its derivatives may influence GABAergic signaling pathways, suggesting potential therapeutic implications.
Several compounds share structural and functional similarities with N(2)-succinyl-L-glutamic acid. These include:
N(2)-succinyl-L-glutamic acid's uniqueness lies in its specific nitrogen acylation, which differentiates it from other derivatives of glutamic acid. This modification affects its reactivity and biological roles, particularly concerning enzyme interactions and metabolic pathways involving nitrogen transfer.
N(2)-succinyl-L-glutamic acid exhibits the molecular formula C₉H₁₃NO₇ with a molecular weight of 247.20 g/mol [1] [2]. The compound possesses a monoisotopic molecular weight of 247.069202 g/mol, providing precise mass identification for analytical applications [2]. This tricarboxylic acid derivative contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, reflecting its complex structure incorporating both the succinyl moiety and the glutamic acid backbone [1].
The Chemical Abstracts Service has assigned registry number 33981-72-5 to this compound, facilitating its identification in chemical databases and literature [1] [2]. The molecular weight places N(2)-succinyl-L-glutamic acid in the category of medium-sized bioactive molecules, with dimensions suitable for cellular membrane permeability and enzymatic recognition [1].
N(2)-succinyl-L-glutamic acid contains one defined stereocenter located at the α-carbon (C-2) of the glutamic acid backbone [2] [3]. This stereocenter adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature, corresponding to the L-configuration in amino acid nomenclature [1] [2]. The stereochemical designation (2S) indicates that when the four substituents around the chiral carbon are prioritized by atomic number, the arrangement follows a counterclockwise orientation from highest to lowest priority [2].
The presence of this single chiral center renders the molecule optically active, with the ability to rotate plane-polarized light [2]. The L-configuration is consistent with naturally occurring amino acids found in biological systems, distinguishing it from the D-enantiomer which would exhibit different biological activity and enzymatic recognition patterns [4] [5].
The molecular structure encompasses multiple functional groups that contribute to its chemical reactivity and biological activity. Three carboxylic acid groups (-COOH) are present: one at the α-position of the amino acid backbone, one at the γ-position of the glutamic acid side chain, and one at the terminal position of the succinyl group [1] [6]. These carboxylate functionalities provide multiple sites for protonation-deprotonation equilibria and metal coordination [1].
The amide bond (C-N linkage) connecting the succinyl group to the amino acid nitrogen represents a critical structural feature [1] [6]. This peptide-like bond exhibits characteristic stability due to resonance delocalization between the carbonyl carbon and the nitrogen atom [7]. The amide functionality renders the compound resistant to hydrolysis under mild conditions, contributing to its stability in biological environments [7].
N(2)-succinyl-L-glutamic acid demonstrates high water solubility due to its multiple carboxylic acid groups and the polar amide functionality [6]. The presence of three ionizable carboxyl groups creates significant hydrophilic character, enabling dissolution in aqueous environments typical of biological systems [6]. The compound exhibits limited solubility in nonpolar organic solvents due to its highly polar nature and capacity for hydrogen bonding [6].
The tricarboxylic acid structure facilitates extensive hydrogen bonding with water molecules, enhancing aqueous solubility compared to less polar amino acid derivatives [6]. This solubility profile supports its role as a metabolic intermediate that must be transported within aqueous cellular compartments [6].
At physiological pH (approximately 7.4), N(2)-succinyl-L-glutamic acid exists predominantly in its trianionic form with a net charge of -3 [6] [8]. This charge state results from the deprotonation of all three carboxylic acid groups, each contributing a negative charge to the overall molecular charge distribution [6].
While specific pKa values for N(2)-succinyl-L-glutamic acid are not extensively documented in the literature, the carboxylic acid groups are expected to exhibit pKa values similar to those of related amino acid derivatives. The α-carboxyl group typically displays a pKa around 2.1-2.4, the γ-carboxyl group of the glutamic acid side chain approximately 4.1-4.3, and the terminal carboxyl of the succinyl moiety around 4.2-4.6 [9] [10] [11]. These values indicate that all carboxyl groups remain deprotonated under physiological conditions [11].
Mass spectrometric analysis of N(2)-succinyl-L-glutamic acid derivatives has been extensively studied for analytical applications [12] [13]. Gas chromatography-mass spectrometry (GC-MS) of derivatized forms reveals characteristic fragmentation patterns useful for structural identification [12]. The permethylated N-succinyl derivative exhibits molecular ion peaks and characteristic fragment ions, including loss of methoxy groups (CH₃O) from both the N-succinyl carbomethoxyl group and C-terminal carbomethoxyl group [13].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the various carbon and hydrogen environments [14]. The carbonyl carbons of the carboxylic acid groups typically appear in the 170-180 ppm region in ¹³C NMR, while the amide carbonyl resonates around 170-175 ppm [14]. Proton NMR reveals distinct multipicity patterns for the methylene protons of both the glutamic acid side chain and the succinyl moiety [14].
Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present [15]. Strong C=O stretching vibrations appear in the 1650-1750 cm⁻¹ region, with carboxylic acid carbonyls typically at higher frequencies than the amide carbonyl [15]. N-H stretching of the amide group occurs around 3200-3400 cm⁻¹, while O-H stretching of carboxylic acids appears as broad absorption in the 2500-3300 cm⁻¹ range [15].
N(2)-succinyl-L-glutamic acid exhibits characteristic reactivity patterns determined by its functional group composition and molecular architecture [16]. The three carboxylic acid groups undergo typical acid-base chemistry, participating in protonation-deprotonation equilibria dependent on solution pH [16]. These groups can form metal complexes, particularly with divalent cations such as calcium, magnesium, and zinc [16].
The amide bond displays remarkable stability under physiological conditions, reflecting the resonance stabilization between the carbonyl carbon and nitrogen atom [7]. This stability renders the compound resistant to casual hydrolysis, requiring specific enzymatic action or harsh chemical conditions for cleavage [7]. The amide functionality can participate in hydrogen bonding interactions, both as a hydrogen bond donor (N-H) and acceptor (C=O) [7].
Oxidative modifications can occur at the amino acid backbone, particularly at the α-carbon adjacent to the amide nitrogen [16]. The presence of the electron-withdrawing succinyl group may influence the reactivity of the glutamic acid portion, potentially affecting enzymatic recognition patterns [16]. The compound can undergo decarboxylation reactions under specific conditions, though such reactions typically require elevated temperatures or specific catalytic conditions [16].
N(2)-succinyl-L-glutamic acid 5-semialdehyde represents a closely related metabolic intermediate with molecular formula C₉H₁₃NO₆ and molecular weight 231.20 g/mol [17] [18] [8]. This compound differs from the parent molecule through replacement of the γ-carboxyl group of glutamic acid with an aldehyde functionality (-CHO) [17] [18]. The structural modification eliminates one carboxylic acid group while introducing the highly reactive aldehyde moiety [17].
The aldehyde group significantly alters the chemical reactivity profile, making the compound more susceptible to nucleophilic attack and condensation reactions [18] [8]. This increased reactivity reflects its role as an intermediate in metabolic pathways where it serves as a substrate for further enzymatic transformations [18] [8]. The compound maintains the same stereochemical configuration at the α-carbon as the parent molecule [18] [8].
The semialdehyde derivative exhibits different solubility characteristics due to the replacement of the polar carboxyl group with the less polar aldehyde functionality [17] [18]. This structural change affects its interactions with enzymes and transport proteins in biological systems [18] [8].
N(2)-succinyl-L-ornithine constitutes another significant structural analog with molecular formula C₉H₁₆N₂O₅ and molecular weight 232.23 g/mol [19] [20] [21]. This compound replaces the glutamic acid backbone with ornithine, substituting the γ-carboxyl group with a primary amino group (-NH₂) [19] [20]. The structural modification introduces a basic functional group in place of the acidic carboxyl, fundamentally altering the charge distribution and pH-dependent behavior [19] [20].
The presence of the primary amino group creates an additional site for protonation, with the amino group exhibiting a pKa around 10.5-11.0 [20] [21]. At physiological pH, this group remains protonated, contributing a positive charge that partially offsets the negative charges from the carboxylic acid groups [21]. The net charge at physiological pH becomes -1 instead of -3 as observed with the glutamic acid derivative [21] [22].
The ornithine derivative demonstrates different enzymatic substrate specificity compared to the glutamic acid analog [23] [24]. Specific enzymes such as N-succinylornithine carbamoyltransferase recognize this structural variant with high specificity, catalyzing distinct metabolic transformations [24] [25]. The compound participates in arginine biosynthetic pathways where it serves as a precursor for subsequent amino acid derivatives [26] [25].
The family of N-acylated amino acids, including N(2)-succinyl-L-glutamic acid, exhibits diverse structural and functional characteristics determined by both the acyl group and amino acid components [27] [13]. N-succinyl derivatives generally demonstrate increased stability compared to N-acetyl analogs due to the additional carboxyl group in the succinyl moiety [13] [26]. This structural feature provides additional sites for hydrogen bonding and electrostatic interactions [13].
Comparative mass spectrometric analysis reveals that N-succinyl derivatives produce more complex fragmentation patterns than simpler N-acyl compounds [13]. The permethylated N-succinyl derivatives retain advantages of volatility for gas chromatographic analysis while providing characteristic fragmentation patterns useful for structural identification [13]. The additional carboxyl group in the succinyl moiety creates fragmentation pathways not observed with other N-acyl derivatives [13].
The biological significance of N-succinyl amino acids extends beyond simple N-acetyl derivatives, with specific enzymatic pathways dedicated to their metabolism [26] [25]. These compounds often serve as intermediates in specialized metabolic pathways, particularly in arginine biosynthesis and catabolism [26]. The succinyl group provides both increased molecular size and additional functional group diversity compared to simpler acyl modifications [27] [26].